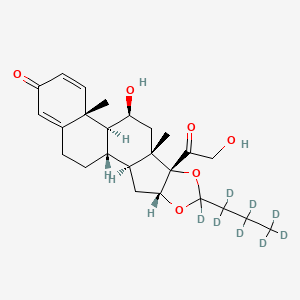

![molecular formula C7H5BrN2 B1281521 4-bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 69872-17-9](/img/structure/B1281521.png)

4-bromo-1H-pyrrolo[2,3-c]pyridine

Übersicht

Beschreibung

Synthesis Analysis

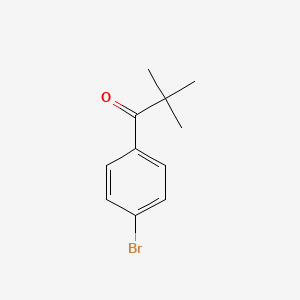

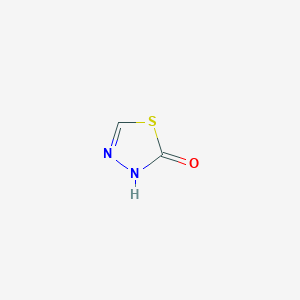

The synthesis of related brominated compounds involves regioselective bromination, as described for thieno[2,3-b]pyridine, which yields 4-bromothieno[2,3-b]pyridine with high selectivity and isolated yield . Another synthesis route involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation to produce compounds like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one . These methods demonstrate the complexity and multi-step nature of synthesizing brominated heterocyclic compounds.

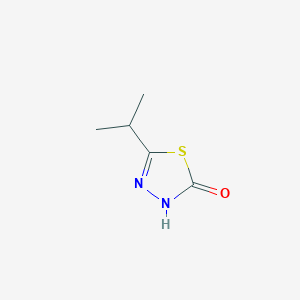

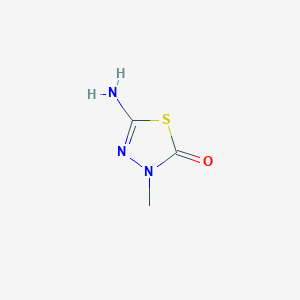

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as 1H NMR, MS, and elemental analyses. Single-crystal X-ray structure determination is also used to elucidate the crystal structure, as seen in the synthesis of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine . The crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been investigated to understand the molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

The brominated compounds synthesized in these studies are often used as intermediates for further chemical reactions. For example, 4-bromothieno[2,3-b]pyridine undergoes subsequent cross-coupling reactions with excellent yields, demonstrating its utility as a building block in drug discovery . The reactivity of these brominated compounds is crucial for their application in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as bond lengths, bond angles, and molecular conformations, are analyzed using experimental techniques and computational methods like Density Functional Theory (DFT) . The antifungal activity of some of these compounds is also evaluated, indicating their potential therapeutic applications . Intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the stability and properties of the crystal structures .

Wissenschaftliche Forschungsanwendungen

Inhibitor of Mitotic Kinase Monopolar Spindle 1 (MPS1)

- Scientific Field: Cancer Therapeutics

- Summary of Application: 4-bromo-1H-pyrrolo[2,3-c]pyridine is used in the design of inhibitors for MPS1, a protein kinase crucial for the spindle assembly checkpoint signal. MPS1 is aberrantly overexpressed in many human cancers, making it a significant interest in oncology .

- Methods of Application: The discovery and optimization of potent and selective MPS1 inhibitors were guided by structure-based design and cellular characterization of MPS1 inhibition .

- Results or Outcomes: The chemical tool developed stabilizes an inactive conformation of MPS1, incompatible with ATP and substrate-peptide binding. It displays a favorable oral pharmacokinetic profile and shows dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .

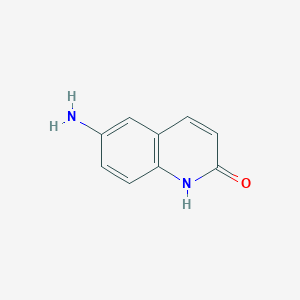

Treatment of Diseases of the Nervous and Immune Systems

- Scientific Field: Pharmacology

- Summary of Application: Pyrrolo[3,4-c]pyridine derivatives, which include 4-bromo-1H-pyrrolo[2,3-c]pyridine, have been found to be useful in treating diseases of the nervous and immune systems .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: These compounds have shown antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Inhibition of Breast Cancer Cell Proliferation

- Scientific Field: Oncology

- Summary of Application: A derivative of 4-bromo-1H-pyrrolo[2,3-c]pyridine has been found to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The compound significantly inhibited the migration and invasion of 4T1 cells .

Fibroblast Growth Factor Receptor Inhibitors

- Scientific Field: Oncology

- Summary of Application: 1H-pyrrolo[2,3-b]pyridine derivatives, including 4-bromo-1H-pyrrolo[2,3-c]pyridine, have been used in the design of inhibitors for Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

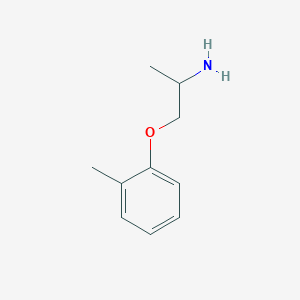

Treatment of Disorders Involving Elevated Plasma Blood Glucose

- Scientific Field: Endocrinology

- Summary of Application: 4-bromo-1H-pyrrolo[2,3-c]pyridine has been found to be effective in reducing blood glucose, and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The compound may be beneficial in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Synthesis of Pyrazolo[3,4-b]pyridines

- Scientific Field: Organic Chemistry

- Summary of Application: 1H-pyrazolo[3,4-b]pyridines, which include 1H-pyrrolo[2,3-b]pyridines such as 4-bromo-1H-pyrrolo[2,3-c]pyridine, are used in the synthesis of a wide range of compounds. These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Substituted pyridines, such as 4-bromo-1H-pyrrolo[2,3-c]pyridine, are found in numerous bioactive molecules, and there is a need for robust methods allowing the selective introduction of multiple functional groups . Future research may focus on developing such methods and exploring the biological activities of these compounds.

Eigenschaften

IUPAC Name |

4-bromo-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUWATDXQMWXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CN=CC(=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500854 | |

| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1H-pyrrolo[2,3-c]pyridine | |

CAS RN |

69872-17-9 | |

| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-pyrrolo[2,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B1281462.png)

acetic acid](/img/structure/B1281463.png)

![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)